Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate),oxalicacid
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Overview
Description
Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid typically involves a multi-step process:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions.
Esterification: The next step involves the esterification of the spirocyclic core with ethyl chloroformate in the presence of a base such as triethylamine.
Oxalic Acid Addition: Finally, the esterified product is reacted with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, room temperature to mild heating.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry
In chemistry, Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its stability and ability to undergo various chemical modifications make it a valuable candidate for developing new pharmaceuticals.
Medicine
In medicine, Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating certain diseases due to its unique chemical properties.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate): Lacks the oxalic acid component, making it less reactive in certain chemical reactions.
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate: A simpler analog with fewer functional groups, leading to different reactivity and applications.
Uniqueness
Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid stands out due to its combination of a spirocyclic core and the presence of oxalic acid. This unique structure imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C20H32N2O10 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H15NO3.C2H2O4/c2*1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;3-1(4)2(5)6/h2*7,10H,2-6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
CGBKNMIPPHHRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12COC2.CCOC(=O)C1CNCC12COC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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